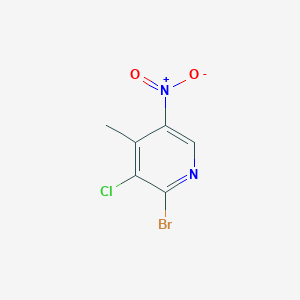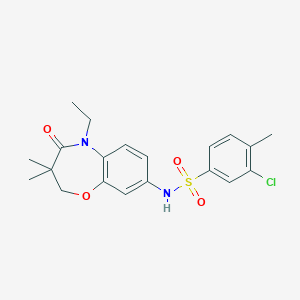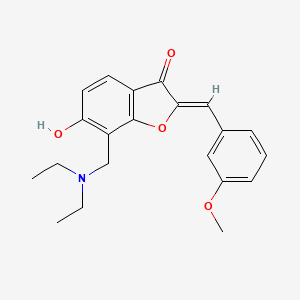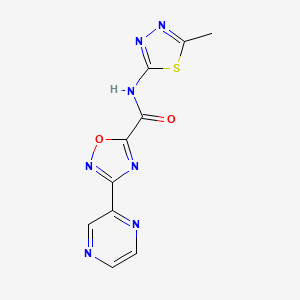![molecular formula C20H21N5O3 B2570613 Ethyl-5-Amino-1-{5-[(2,3-Dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazol-4-carboxylat CAS No. 1171607-36-5](/img/structure/B2570613.png)
Ethyl-5-Amino-1-{5-[(2,3-Dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a carbamoyl group attached to a dimethylphenyl moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyridine-pyrazole intermediate with an isocyanate derivative of 2,3-dimethylphenyl under mild conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamoyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Wirkmechanismus
The mechanism of action of ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: This compound lacks the pyridine and carbamoyl groups, resulting in different chemical and biological properties.
Ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-3-carboxylate: This compound has a different position of the carboxylate group, which can affect its reactivity and biological activity.
The uniqueness of ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-[5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-4-28-20(27)15-11-23-25(18(15)21)17-9-8-14(10-22-17)19(26)24-16-7-5-6-12(2)13(16)3/h5-11H,4,21H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAWCKSHWVIKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2570533.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2570535.png)
![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570538.png)
![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2570539.png)

![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570545.png)


![1-[2-(4-fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine](/img/structure/B2570548.png)
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2570550.png)
![6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2570553.png)
